

Ethyl 5-fluoro-2-methoxybenzoylformate CAS number 873548-10-8

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Compound of Interest

Compound Name:	<i>Ethyl 5-fluoro-2-methoxybenzoylformate</i>
Cat. No.:	B1604387

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An In-depth Technical Guide to **Ethyl 5-fluoro-2-methoxybenzoylformate** (CAS 873548-10-8): Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary

Ethyl 5-fluoro-2-methoxybenzoylformate, identified by CAS number 873548-10-8, is a fluorinated aromatic ketoester that serves as a valuable intermediate in organic synthesis.^[1] While not extensively characterized as a final product, its structural motif, the 5-fluoro-2-methoxybenzoyl group, is a critical pharmacophore in the development of advanced therapeutic agents. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, robust synthetic methodologies, and its strategic application in medicinal chemistry. We will explore the primary synthesis via esterification of its carboxylic acid precursor and discuss alternative routes, grounding all protocols in established chemical principles to ensure reproducibility and understanding.

Physicochemical and Structural Properties

The fundamental properties of **Ethyl 5-fluoro-2-methoxybenzoylformate** are summarized below. These data are essential for handling, reaction setup, and analytical characterization.

Property	Value	Source
CAS Number	873548-10-8	
Molecular Formula	C ₁₁ H ₁₁ FO ₄	[1]
Molecular Weight	226.20 g/mol	[1]
IUPAC Name	ethyl (5-fluoro-2-methoxyphenyl)(oxo)acetate	
Synonyms	Ethyl 5-fluoro-2-methoxybenzoylformate	[1]

Synthetic Pathways and Methodologies

The synthesis of **Ethyl 5-fluoro-2-methoxybenzoylformate** is most efficiently achieved through a two-step process: synthesis of the key intermediate, 5-fluoro-2-methoxybenzoic acid, followed by its esterification. An alternative, though more complex, Friedel-Crafts acylation route is also discussed from a theoretical standpoint.

Primary Synthetic Route: Multi-step Synthesis from Salicylic Acid Derivatives

This preferred pathway offers high yields and excellent regiochemical control, starting from readily available materials.

The foundational intermediate, 5-fluoro-2-methoxybenzoic acid, is prepared via the methylation of 5-fluorosalicylic acid.[\[2\]](#) The causality for this choice rests on the high efficiency of the Williamson ether synthesis for phenolic hydroxyl groups. Potassium carbonate serves as a non-nucleophilic base, deprotonating the acidic phenol to form a phenoxide, which then acts as a nucleophile to attack the electrophilic methyl iodide.

Caption: Primary Synthesis via Fischer Esterification.

Experimental Protocol: Fischer Esterification

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-fluoro-2-methoxybenzoic acid (1.0 eq). Add a large excess of absolute ethanol (e.g., 20 eq), which

acts as the solvent.

- Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. [3]3. Reaction Conditions: Heat the mixture to a gentle reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Cool the reaction to room temperature. Remove the excess ethanol under reduced pressure.
- Purification: Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Further purification can be achieved by column chromatography if necessary.

Alternative Synthetic Route: Friedel-Crafts Acylation

An alternative approach involves a Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds with an aromatic ring. [4]In this hypothetical pathway, 4-fluoroanisole would be acylated using ethyl oxalyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl_3).

The mechanism proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. [5]However, this route presents significant challenges. The methoxy group is an ortho-, para-director, leading to a potential mixture of regioisomers, which would complicate purification. [6]Therefore, the multi-step synthesis described in section 3.1 is superior for its selectivity.

Caption: Alternative Synthesis via Friedel-Crafts Acylation.

Applications in Drug Discovery and Medicinal Chemistry

The true value of **Ethyl 5-fluoro-2-methoxybenzoylformate** lies in its utility as a precursor to the 5-fluoro-2-methoxybenzoyl scaffold. This structural unit is integral to several classes of biologically active molecules.

- Inhibitors of *Pseudomonas aeruginosa*: The parent carboxylic acid has been used in the preparation of benzoylbenzylamine compounds that act as sensitizers for inhibitors of *Pseudomonas aeruginosa*, a gram-negative bacterium responsible for significant hospital-acquired infections. [2]* Advanced Pharmaceutical Intermediates: The 5-fluoro-2-methoxybenzoyl moiety is a key component in the synthesis of complex heterocyclic molecules. For example, a patent describes the conversion of 5-fluoro-2-methoxybenzoic acid into its corresponding acyl chloride, which is then coupled with an aminomethylbenzoic acid derivative. [7] This forms an amide bond, a crucial step in the multi-stage synthesis of a pyrazole carboxamide-based therapeutic agent. [7] The workflow below illustrates the strategic conversion of the core acid into these high-value compounds, highlighting the importance of activating the carboxylic acid (e.g., to an acyl chloride) for subsequent amide coupling reactions.



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Caption: Workflow for Application in Complex Molecule Synthesis.

Analytical and Quality Control

To ensure the integrity of the synthesis, each step must be validated. The protocols described constitute a self-validating system when coupled with standard analytical techniques:

- Reaction Monitoring: TLC is used for qualitative monitoring of reaction completion by observing the disappearance of starting materials and the appearance of the product spot.
- Structural Confirmation: The identity and purity of the precursor acid and the final ester product are confirmed using Nuclear Magnetic Resonance (^1H and ^{13}C NMR) spectroscopy, Infrared (IR) spectroscopy to identify key functional groups (C=O, C-O, C-F), and Mass Spectrometry (MS) to confirm the molecular weight. For similar fluorinated aromatic esters, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both separation and identification. [8]

Conclusion

Ethyl 5-fluoro-2-methoxybenzoylformate is a strategically important chemical intermediate whose value is derived from the 5-fluoro-2-methoxybenzoyl scaffold it contains. While its direct synthesis can be approached from multiple angles, a two-step pathway involving the methylation of 5-fluorosalicylic acid followed by a robust Fischer esterification represents the most logical and efficient methodology. The documented application of this scaffold in the synthesis of antibacterial agents and complex pharmaceutical intermediates underscores its significance for professionals in drug discovery and development. This guide provides the necessary technical framework to confidently synthesize and utilize this versatile building block in research and development settings.

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